Cas no 681213-35-4 (Benzenamine,N-[1-[6-[1-[[3,5-bis(1,1-dimethylethyl)phenyl]imino]ethyl]-2-pyridinyl]ethylidene]-2,4,6-trimethyl-)
![Benzenamine,N-[1-[6-[1-[[3,5-bis(1,1-dimethylethyl)phenyl]imino]ethyl]-2-pyridinyl]ethylidene]-2,4,6-trimethyl- structure](https://it.kuujia.com/scimg/cas/681213-35-4x500.png)
681213-35-4 structure
Nome del prodotto:Benzenamine,N-[1-[6-[1-[[3,5-bis(1,1-dimethylethyl)phenyl]imino]ethyl]-2-pyridinyl]ethylidene]-2,4,6-trimethyl-
Numero CAS:681213-35-4
MF:C32H41N3
MW:467.688048124313
CID:393674
Benzenamine,N-[1-[6-[1-[[3,5-bis(1,1-dimethylethyl)phenyl]imino]ethyl]-2-pyridinyl]ethylidene]-2,4,6-trimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,N-[1-[6-[1-[[3,5-bis(1,1-dimethylethyl)phenyl]imino]ethyl]-2-pyridinyl]ethylidene]-2,4,6-trimethyl-
- Benzenamine, N-[1-[6-[1-[[3,5-bis(1,1-dimethylethyl)phenyl]imino]ethyl]-2-pyridinyl]ethylidene]-2,4,6-trimethyl-
-
- Inchi: 1S/C32H41N3/c1-20-15-21(2)30(22(3)16-20)34-24(5)29-14-12-13-28(35-29)23(4)33-27-18-25(31(6,7)8)17-26(19-27)32(9,10)11/h12-19H,1-11H3
- Chiave InChI: OWUOIKPFHKREFP-UHFFFAOYSA-N
- Sorrisi: C1(N=C(C2=NC(C(=NC3=CC(C(C)(C)C)=CC(C(C)(C)C)=C3)C)=CC=C2)C)=C(C)C=C(C)C=C1C
Proprietà calcolate
- Massa esatta: 467.33033
Proprietà sperimentali
- Densità: 0.98±0.1 g/cm3(Predicted)
- Punto di ebollizione: 572.6±50.0 °C(Predicted)
- PSA: 37.61
- pka: 3.42±0.50(Predicted)
Benzenamine,N-[1-[6-[1-[[3,5-bis(1,1-dimethylethyl)phenyl]imino]ethyl]-2-pyridinyl]ethylidene]-2,4,6-trimethyl- Letteratura correlata
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
681213-35-4 (Benzenamine,N-[1-[6-[1-[[3,5-bis(1,1-dimethylethyl)phenyl]imino]ethyl]-2-pyridinyl]ethylidene]-2,4,6-trimethyl-) Prodotti correlati
- 210537-32-9(2,6-bis[1-(2-methylphenylimino)ethyl]pyridine)
- 1355234-04-6(Tert-Butyl ((6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methyl)carbamate)
- 1806756-39-7(4-(Difluoromethyl)-3-fluoro-2-(fluoromethyl)pyridine)
- 2172504-26-4(5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-5-azaspiro2.4heptane-7-carboxylic acid)
- 1260763-19-6(3-(4-chlorophenyl)methylpiperidin-2-one)
- 1443980-90-2(2-(2-methylpropyl)-6-oxopiperidine-4-carboxylic acid)
- 1998497-33-8((2R)-2-amino-5,5-dichloropent-4-enoic acid)
- 1513229-84-9(3-(2-fluoro-4-methylphenyl)-2-methylpropanoic acid)
- 1548423-42-2(1,3,5-Triazin-2-amine, 4-chloro-6-(5-iodo-3-thienyl)-)
- 2092001-87-9(2-(2,3-Difluoro-6-nitrophenyl)acetamide)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso